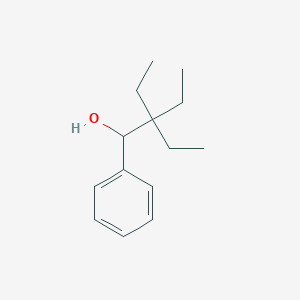

2,2-Diethyl-1-phenylbutan-1-ol

Description

2,2-Diethyl-1-phenylbutan-1-ol is a tertiary alcohol characterized by a phenyl group at the 1-position and two ethyl groups at the 2-position of the butanol backbone. The phenyl group enhances aromatic interactions, while the ethyl substituents may influence steric hindrance and solubility.

Properties

CAS No. |

5336-68-5 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,2-diethyl-1-phenylbutan-1-ol |

InChI |

InChI=1S/C14H22O/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11,13,15H,4-6H2,1-3H3 |

InChI Key |

BUDJRBBDZIRDJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1-phenylbutan-1-ol typically involves the reaction of a suitable ketone with a Grignard reagent. For instance, the reaction of 2,2-Diethyl-1-phenylbutan-1-one with a Grignard reagent such as ethylmagnesium bromide can yield the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-1-phenylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: 2,2-Diethyl-1-phenylbutan-1-one.

Reduction: 2,2-Diethyl-1-phenylbutane.

Substitution: 2,2-Diethyl-1-phenylbutyl chloride.

Scientific Research Applications

2,2-Diethyl-1-phenylbutan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role as a building block in the synthesis of biologically active molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modify the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

2-(Dimethylamino)-2-phenylbutan-1-ol

- Molecular Formula: C₁₂H₁₉NO

- Molecular Weight : 193.29 g/mol

- CAS No.: 39068-94-5

- Key Features: Contains a dimethylamino group (-N(CH₃)₂) at the 2-position instead of diethyl groups.

- Storage : Requires sealing in dry conditions at 2–8°C to maintain stability .

- Hazards : Classified under H302 (harmful if swallowed) with precautionary measures (e.g., protective gloves and eyewear) .

1-(Diethylamino)butan-2-ol

- Molecular Formula: C₈H₁₉NO

- Molecular Weight : 145.2 g/mol

- CAS No.: 2683-58-1

- Key Features: Lacks the phenyl group but shares the diethylamino moiety.

2-[(1-Phenylethyl)amino]butan-1-ol

- Molecular Formula: C₁₂H₁₉NO

- Molecular Weight : 193.29 g/mol

- Key Features: Features a phenylethylamino substituent, offering a bulkier aromatic group.

Comparative Analysis Table

*Inferred from structural analogs.

Research Findings and Discussion

- Structural Impact on Reactivity: The presence of a phenyl group in this compound and 2-(Dimethylamino)-2-phenylbutan-1-ol enhances aromatic stacking interactions, which could be advantageous in catalysis or drug design. The diethyl groups in the target compound may reduce solubility in polar solvents compared to dimethylamino analogs .

- Safety Profile: The absence of amino groups in this compound (unlike its dimethylamino counterpart) might lower toxicity risks, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.